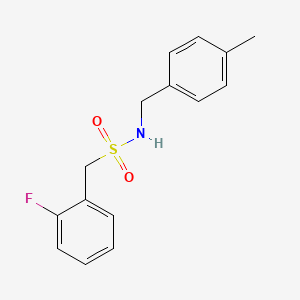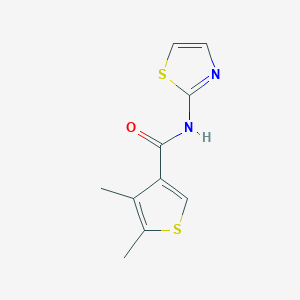![molecular formula C17H12ClF3N2O4S3 B4610425 N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4610425.png)
N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-thiophenesulfonamide
Overview
Description
N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-thiophenesulfonamide is a useful research compound. Its molecular formula is C17H12ClF3N2O4S3 and its molecular weight is 496.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.9599826 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound has been involved in the synthesis and characterization of various sulfonamide derivatives, highlighting its potential as a scaffold for developing new molecules with significant biological activities. For instance, novel sulfonamide derivatives have been synthesized and investigated for their spectroscopic characteristics (FT-IR, 1H and 13C NMR), antimicrobial activity, Hirshfeld surface analysis, and DFT computations, indicating its versatility in medicinal chemistry research (Demircioğlu et al., 2018).
Pharmacological Activity
Several studies have been conducted to assess the pharmacological activities of compounds incorporating the sulfonamide moiety. Compounds showing anticonvulsant, anti-inflammatory, analgesic, and anticancer activities have been synthesized, highlighting the therapeutic potential of sulfonamide derivatives. For example, some azoles incorporating a sulfonamide moiety have shown significant anticonvulsant activities, suggesting the importance of sulfonamide in developing new therapeutic agents (Farag et al., 2012).
Anticancer and Antimicrobial Effects
Sulfonamide derivatives have been evaluated for their cytotoxic activity against various cancer cell lines and antimicrobial properties. The biphenylsulfonamides, for instance, have shown inhibitory action towards tumor-associated carbonic anhydrase isozymes IX and exhibited cytotoxic activity against human colon, lung, and breast cancer cell lines (Morsy et al., 2009). Moreover, N-substituted sulfanilamide derivatives have been synthesized and characterized for their thermal and antimicrobial studies, providing insights into the structural requirements for antimicrobial efficacy (Lahtinen et al., 2014).
Photosensitizing Properties
New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized and characterized for their photosensitizing properties, demonstrating high singlet oxygen quantum yields. This highlights the potential application of sulfonamide derivatives in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Environmental Applications
Compounds containing the sulfonamide moiety have also been studied for their environmental applications, such as the treatment of dye solutions and soil transport studies, demonstrating their potential in environmental science and engineering (Liu et al., 2012).
Properties
IUPAC Name |
N-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O4S3/c18-15-8-5-12(10-14(15)17(19,20)21)23-29(24,25)13-6-3-11(4-7-13)22-30(26,27)16-2-1-9-28-16/h1-10,22-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXAJKABTGPQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4610353.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B4610367.png)
![1-(4-chlorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine](/img/structure/B4610373.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4610380.png)
![2-(ethylthio)-N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B4610381.png)
![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B4610384.png)



![1'-{[(4-acetylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4610400.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4610412.png)
![4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4610426.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4610430.png)
![(1-amino-8,8-dimethyl-5-propyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4610438.png)
